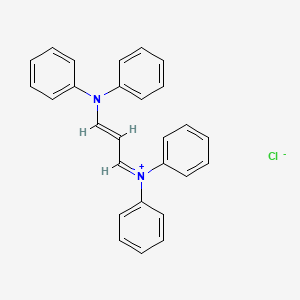

![molecular formula C21H21N5O3 B2913360 3-(2,5-dimethoxyphenyl)-1-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide CAS No. 1396847-26-9](/img/structure/B2913360.png)

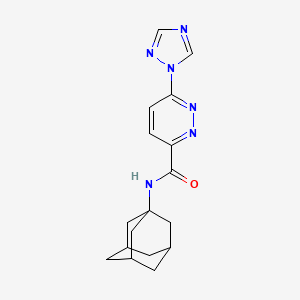

3-(2,5-dimethoxyphenyl)-1-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Synthesis Analysis

Based on the available literature, the synthesis of similar compounds involves scaffold hopping and computer-aided drug design . For instance, 38 pyrazolo [3,4- b ]pyridine derivatives were synthesized . The catalytic activity of AC-SO3H was investigated for the synthesis of a related compound .Molecular Structure Analysis

The molecular structure of the compound is characterized by a nitrogen-based hetero-aromatic ring structure . This structure is a remarkable scaffold for the synthesis and development of many new promising drugs .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . Alkynyl heterocycles are also shown to be effective dipolarophiles for pyridine N-imin .Aplicaciones Científicas De Investigación

TRK Inhibition

Tropomyosin receptor kinases (TRKs) play a crucial role in cell proliferation and differentiation. Their continuous activation and overexpression are associated with cancer development. Researchers have synthesized 38 pyrazolo [3,4-b]pyridine derivatives, including our compound of interest (referred to as C03). Notably, C03 inhibits TRKA with an IC50 value of 56 nM and demonstrates selectivity against the MCF-7 cell line and HUVEC cell line. Further exploration of C03’s potential as a TRK inhibitor is warranted .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

5-(2,5-dimethoxyphenyl)-2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O3/c1-25-19(11-17(24-25)16-10-15(28-2)7-8-20(16)29-3)21(27)22-12-14-13-23-26-9-5-4-6-18(14)26/h4-11,13H,12H2,1-3H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWMFQXNPUNOTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3=C4C=CC=CN4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-dimethoxyphenyl)-1-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2-Methylphenyl)pyrrolidin-3-yl]ethanone](/img/structure/B2913277.png)

![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2913282.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2913289.png)

![3,5-dimethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2913293.png)

![1-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3,4-dihydro-2(1H)-pyridinone](/img/structure/B2913294.png)

![5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(3-methylbutyl)pentanamide](/img/structure/B2913295.png)

![9a-phenyl-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B2913296.png)

![4-Ethyl-5-fluoro-6-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2913299.png)